![molecular formula C6H3BrN2 B014956 5-Bromo-2-Cyanopyridine CAS No. 97483-77-7](/img/structure/B14956.png)
5-Bromo-2-Cyanopyridine
Overview
Description
5-Bromo-2-cyanopyridine, also known as 5-bromopicolinonitrile, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a solid substance with the molecular formula C6H3BrN2 .
Synthesis Analysis
5-Bromo-2-cyanopyridine can be synthesized using POCl3/CH2Cl2/Pyridine as a dehydrating reagent from 2-amino-5-bromopyridine by a three-step reaction . Cyanopyridines were investigated for the controlled synthesis of cocrystals by applying the pKa rule .Molecular Structure Analysis
The molecular weight of 5-Bromo-2-cyanopyridine is 183.01 g/mol . The IUPAC name is 5-bromopyridine-2-carbonitrile. The InChI is 1S/C6H3BrN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H and the InChIKey is DMSHUVBQFSNBBL-UHFFFAOYSA-N . The Canonical SMILES is C1=CC(=NC=C1Br)C#N .Chemical Reactions Analysis
The intramolecular hyperconjugative interactions of the p to p* transitions from (C1—C2, C3—C4. C5—N6) p bonds in the pyridine ring lead to strong delocalization .Physical And Chemical Properties Analysis
5-Bromo-2-cyanopyridine is a white to light yellow to light orange powder to crystal . It has a melting point of 129.0 to 133.0 °C and a boiling point of 110 °C/3 mmHg . It is soluble in methanol .Scientific Research Applications
Pharmaceutical Intermediate
“5-Bromo-2-Cyanopyridine” is employed as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs. The specific drugs it contributes to are not mentioned, but intermediates are crucial in the drug manufacturing process.
Synthesis of Aza-Terphenyl Diamidine Analogs
This compound can be used in the synthesis of aza-terphenyl diamidine analogs . These analogs exhibit potent antiprotozoal activity, meaning they can be effective in treating diseases caused by protozoa.
Synthesis of Pyridine-Diketopyrrolopyrrole (PyDPP)
“5-Bromo-2-Cyanopyridine” can also be used in the synthesis of pyridine-diketopyrrolopyrrole (PyDPP) . PyDPP is a building block for preparing low band-gap copolymers.
Use in Polymer Solar Cells
The synthesized low band-gap copolymers from PyDPP can be used as an electron donor in polymer solar cells . This application is part of the broader field of renewable energy research, specifically in the development of more efficient solar cells.
Solubility in Various Solvents
“5-Bromo-2-Cyanopyridine” is soluble in dichloromethane, ether, ethyl acetate, and methanol . This property is important in various chemical reactions where the solubility of the reactants can significantly affect the outcome of the reaction.
Incompatibility with Oxidizing Agents
This compound is incompatible with oxidizing agents . This information is crucial in handling and storage of the compound, as well as in its use in chemical reactions.
Safety And Hazards
5-Bromo-2-cyanopyridine is toxic if swallowed and causes skin and eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . If symptoms persist, it is advised to call a physician .
properties
IUPAC Name |
5-bromopyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSHUVBQFSNBBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355754 | |
Record name | 5-Bromo-2-Cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-Cyanopyridine | |
CAS RN |
97483-77-7 | |
Record name | 5-Bromo-2-Cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-cyanopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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